molecular formula C16H23NO2 B5103206 N-cyclooctyl-2-phenoxyacetamide

N-cyclooctyl-2-phenoxyacetamide

Cat. No.: B5103206
M. Wt: 261.36 g/mol
InChI Key: KWVCZBNIIRNVSO-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-phenoxyacetamide is a synthetic phenoxyacetamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this class have demonstrated significant potential as bioactive molecules, particularly in central nervous system (CNS) drug discovery. Research on analogous phenoxyacetamides has identified potent anticonvulsant properties in preclinical models, making this chemical scaffold a valuable template for developing new therapeutic agents for neurological conditions . The structural features of this compound—comprising a phenoxy moiety linked to an amide group with a lipophilic cyclooctyl tail—are favorable for blood-brain barrier penetration and interaction with biological targets, as predicted by calculated physicochemical parameters that align with established rules for CNS-active compounds . Beyond neuroscientific applications, the 2-phenethylamine structural motif is prevalent in ligands for a wide range of therapeutic targets, including G-protein-coupled receptors (GPCRs) like adrenergic and dopamine receptors, as well as enzymes such as aldose reductase and carbonic anhydrase . This broad target profile underscores the versatility of phenoxyacetamide-based compounds in chemical biology and drug discovery efforts. This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound as a key intermediate or building block in the synthesis of novel chemical entities or as a tool compound for probing biological mechanisms.

Properties

IUPAC Name

N-cyclooctyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVCZBNIIRNVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-phenoxyacetamide typically involves the reaction of cyclooctylamine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated phenoxyacetamides.

Scientific Research Applications

N-cyclooctyl-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the enzyme NOTUM, it binds to the enzyme’s active site, preventing the depalmitoleoylation of Wnt proteins. This inhibition restores Wnt signaling, which is crucial in various cellular processes, including stem cell biology and embryonic development .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of N-cyclooctyl-2-phenoxyacetamide with analogs from the evidence:

Compound Name Substituents (N-position / Acetamide chain) Molecular Formula Molecular Weight (g/mol) Key Properties/Features References
This compound (Inferred) Cyclooctyl / 2-phenoxy C₁₆H₂₁NO₂ ~259.35 (estimated) High lipophilicity (LogP >3), steric bulk
N-Cyclohexyl-2-hydroxyacetamide Cyclohexyl / 2-hydroxy C₈H₁₅NO₂ 157.21 Polar due to -OH; lower LogP (~1.5)
n-Cyclohexyl-2-(phenylsulfanyl)acetamide Cyclohexyl / 2-phenylsulfanyl C₁₄H₁₉NOS 249.37 Thioether group enhances stability
N-(2-Hydroxyphenyl)-2-phenoxyacetamide 2-Hydroxyphenyl / 2-phenoxy C₁₄H₁₃NO₃ 243.26 Intramolecular H-bonding; LogP = 2.48
2-Phenylacetamide H / 2-phenyl C₈H₉NO 135.16 Simple structure; low molecular weight
N-Cyclohexyl-2-oxo-2-phenylacetamide Cyclohexyl / 2-oxo-2-phenyl C₁₄H₁₇NO₂ 231.29 Keto group; intermolecular H-bonding

Key Observations:

  • Lipophilicity: The cyclooctyl group in this compound likely increases LogP compared to cyclohexyl analogs (e.g., N-cyclohexyl-2-hydroxyacetamide, LogP ~1.5 ). Phenoxy groups generally enhance lipophilicity, as seen in N-(2-hydroxyphenyl)-2-phenoxyacetamide (LogP = 2.48 ).
  • Hydrogen Bonding: Compounds with hydroxyl or keto groups (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide ) exhibit intermolecular hydrogen bonds, influencing crystallinity and solubility. The phenoxy group in this compound may participate in weaker van der Waals interactions.

Crystallographic and Stability Data

  • N-Cyclohexyl-2-oxo-2-phenylacetamide ():
    • Crystal packing stabilized by N—H···O hydrogen bonds (bond length ~2.02 Å).
    • Torsion angle between carbonyl groups: −129.9°, influencing molecular conformation.
  • This compound (Inferred): The cyclooctyl group may disrupt planar arrangements, leading to less dense crystal structures compared to cyclohexyl analogs.

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